An In-Depth Technical Guide to Fmoc-PEG9-alcohol: Properties, Protocols, and Applications
An In-Depth Technical Guide to Fmoc-PEG9-alcohol: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG9-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, peptide synthesis, and drug delivery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a hydroxyl group at the other, connected by a nine-unit PEG chain, offers researchers a versatile platform for the precise modification of molecules. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the hydroxyl group allows for further functionalization. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the properties of Fmoc-PEG9-alcohol, detailed experimental protocols for its use, and a discussion of its key applications in research and drug development.
Core Properties of Fmoc-PEG9-alcohol
The utility of Fmoc-PEG9-alcohol stems from its well-defined chemical and physical properties. These properties are summarized in the tables below, providing a quick reference for researchers planning experiments involving this linker.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-29-hydroxy-4,7,10,13,16,19,22,25,28-nonaoxa-1-nonacosanamine | N/A |
| Molecular Formula | C33H49NO11 | [1] |
| Molecular Weight | 635.74 g/mol | [1] |
| CAS Number | 868594-51-8 | [1] |
| Purity | Typically ≥95% | [1] |
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Key Experimental Protocols
The primary application of Fmoc-PEG9-alcohol is in solid-phase peptide synthesis (SPPS) and bioconjugation, which leverages the selective deprotection of the Fmoc group. The following sections provide detailed protocols for these key experimental steps.
Fmoc Deprotection Protocol
The removal of the Fmoc protecting group is a critical step to expose the primary amine for subsequent reactions. The most common method involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials:
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Fmoc-PEG9-alcohol functionalized solid support (e.g., resin) or substrate
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20% (v/v) Piperidine in DMF
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DMF (N,N-dimethylformamide)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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Swell the Fmoc-functionalized solid support in DMF for 30-60 minutes in a reaction vessel.
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the solid support.
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Agitate the mixture at room temperature for 5-10 minutes under an inert atmosphere.
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Drain the piperidine solution.
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Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
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Wash the solid support thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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The solid support with the free amine is now ready for the next step (e.g., coupling of the next amino acid).
Solid-Phase Peptide Synthesis (SPPS) Workflow
Fmoc-PEG9-alcohol can be incorporated into peptides as a hydrophilic spacer. The following is a generalized workflow for adding an amino acid to the deprotected amine of a PEGylated resin.
Materials:
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Solid support with a free amine (from the deprotected Fmoc-PEG9-alcohol)
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Fmoc-protected amino acid
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
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Base (e.g., DIPEA or NMM)
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DMF
Procedure:
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Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for a few minutes.
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Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected solid support.
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Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
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Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with a non-polar solvent like dichloromethane (B109758) (DCM) (3-5 times).
Applications in Research and Drug Development
The unique properties of Fmoc-PEG9-alcohol make it a versatile tool in various scientific disciplines.
PEGylation of Peptides and Proteins
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Incorporating a PEG9 spacer can:
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Increase Hydrophilicity: Enhancing the solubility of hydrophobic peptides in aqueous environments.
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Prolong Circulation Half-life: The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance.
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Reduce Immunogenicity: The PEG spacer can shield antigenic epitopes, reducing the immune response against the therapeutic molecule.
Surface Modification
The hydroxyl group of Fmoc-PEG9-alcohol can be used to immobilize the linker onto various surfaces, such as nanoparticles, microarrays, and biosensors. After immobilization, the Fmoc group can be removed to present a primary amine on the surface for the subsequent conjugation of biomolecules like antibodies, enzymes, or oligonucleotides. This approach is valuable for creating biocompatible and functionalized surfaces for diagnostic and research applications.
Drug Delivery Systems
Fmoc-PEG9-alcohol is a key component in the development of advanced drug delivery systems.
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Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, the PEG linker can be used to connect the cytotoxic drug to the antibody. The hydrophilic nature of the PEG spacer can improve the solubility and stability of the ADC, and the defined length of the PEG9 chain allows for precise control over the distance between the antibody and the payload.
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Nanoparticle-based Drug Delivery: Fmoc-PEG9-alcohol can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The PEG chains create a hydrophilic shell around the nanoparticle, which helps to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect. The terminal amine, after deprotection, can be used to attach targeting ligands for active tumor targeting.
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Hydrogels: The hydroxyl group of Fmoc-PEG9-alcohol can participate in polymerization reactions to form hydrogels. The PEG component imparts hydrophilicity and biocompatibility to the hydrogel matrix, making it suitable for encapsulating and delivering drugs or cells in tissue engineering applications.
Conclusion
Fmoc-PEG9-alcohol is a highly versatile and valuable reagent for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, combining a selectively cleavable Fmoc-protected amine, a flexible and hydrophilic PEG9 spacer, and a functionalizable hydroxyl group, provides a powerful platform for the synthesis of complex biomolecules and drug delivery systems. The detailed protocols and application overviews presented in this guide are intended to facilitate the effective use of Fmoc-PEG9-alcohol in advancing scientific research and the development of novel therapeutics.
